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Compound of Interest

Compound Name: Nonanoic anhydride

Cat. No.: B155388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Nonanoic anhydride (CAS 623-64-3), a symmetrical anhydride derived from nonanoic acid.

While a complete set of experimentally-derived spectra is not uniformly available in public

databases, this document consolidates the available data and provides predicted spectral

characteristics based on established principles of nuclear magnetic resonance (NMR)

spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental

protocols for obtaining such data are also presented to aid researchers in their analytical

workflows.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound, as well as providing structural information through

fragmentation patterns.

Data Presentation
The mass spectrometry data for Nonanoic anhydride is available through Gas

Chromatography-Mass Spectrometry (GC-MS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b155388?utm_src=pdf-interest
https://www.benchchem.com/product/b155388?utm_src=pdf-body
https://www.benchchem.com/product/b155388?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Source

Molecular Formula C₁₈H₃₄O₃ --INVALID-LINK--

Molecular Weight 298.5 g/mol --INVALID-LINK--

Exact Mass 298.2508 g/mol SpectraBase

Ionization Type Electron Ionization (EI) SpectraBase

Key Fragmentation Peaks (m/z): While a full fragmentation pattern is not detailed here, the

molecular ion peak (M+) would be expected at m/z 298. Common fragments would likely

correspond to the loss of a nonanoyl group or parts of the alkyl chains.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of a liquid sample like Nonanoic
anhydride using GC-MS.

Sample Preparation:

Ensure the Nonanoic anhydride sample is free of particulate matter. If necessary, filter

the sample.

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent

such as hexane or dichloromethane.[1][2] The solvent should not co-elute with the analyte.

Transfer the solution to a 2 mL glass autosampler vial.

Instrumentation:

A typical setup would involve a gas chromatograph coupled to a mass spectrometer, such

as a Shimadzu GC2010 Plus-QP 2020.[1]

GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating a non-

polar compound like Nonanoic anhydride.
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Carrier Gas: Helium is commonly used as the carrier gas.[3]

GC Method:

Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample

without thermal degradation (e.g., 250 °C).

Oven Temperature Program: A temperature gradient is used to separate the analyte from

any impurities. A typical program might be:

Initial temperature: 100 °C, hold for 1 minute.

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

Final hold: Hold at 280 °C for 5 minutes.

Injection Mode: Split or splitless injection can be used, depending on the sample

concentration. For dilute samples, splitless injection is preferred to maximize the amount

of sample reaching the column.

MS Method:

Ion Source Temperature: Typically set around 200-230 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible

fragmentation patterns.[4]

Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

Scan Range: Set the mass-to-charge (m/z) scan range to cover the expected molecular

weight and fragments (e.g., m/z 40-400).

Data Analysis:

The total ion chromatogram (TIC) will show peaks corresponding to the separated

components.
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The mass spectrum of the peak corresponding to Nonanoic anhydride can be analyzed

to confirm its molecular weight and study its fragmentation pattern.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. For Nonanoic anhydride, the most characteristic absorptions

are from the anhydride functional group.

Predicted Data Presentation
While a specific experimental spectrum for Nonanoic anhydride is not readily available, its IR

spectrum is predicted to have the following key features based on the spectroscopy of similar

aliphatic anhydrides.[5]

Functional Group

**Expected
Absorption (cm⁻¹)
**

Vibration Mode Intensity

C=O ~1820 Asymmetric Stretch Strong

C=O ~1750 Symmetric Stretch Strong

C-H (sp³) 2850-2960 Stretch Strong

C-O 1000-1300 Stretch Strong

Note: For non-cyclic anhydrides, the higher frequency (asymmetric) C=O stretching band is

typically more intense than the lower frequency (symmetric) band.[5]

Experimental Protocol: Fourier Transform Infrared
(FTIR) Spectroscopy
This protocol describes the "neat" sample preparation method, which is suitable for a liquid like

Nonanoic anhydride.[6][7]

Sample Preparation:

No dilution is necessary. The pure liquid sample is used directly.
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Ensure the sample is free from water, as this can obscure the O-H stretching region and

damage the salt plates.

Instrumentation:

A Fourier Transform Infrared (FTIR) spectrometer.

Two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[7]

These plates should be stored in a desiccator to prevent damage from atmospheric

moisture.

Spectrum Acquisition:

Clean the salt plates with a dry, volatile solvent like acetone and allow them to dry

completely.

Place a single drop of Nonanoic anhydride onto the center of one salt plate.

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film

between the plates.[6]

Mount the "sandwiched" plates in the spectrometer's sample holder.

Acquire a background spectrum of the empty spectrometer to account for atmospheric

CO₂ and water vapor.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:

The resulting spectrum should be analyzed for the presence of the characteristic

absorption bands outlined in the data table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Both ¹H and ¹³C NMR are essential for structural elucidation.

Predicted Data Presentation
Experimental NMR data for Nonanoic anhydride is not readily available in public databases.

The following tables present predicted chemical shifts (δ) in parts per million (ppm) based on

the known effects of adjacent functional groups and alkyl chain structures. The predictions

assume a standard deuterated solvent like CDCl₃.

¹H NMR (Predicted)

Proton Environment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

-CH₂-C(=O) 2.2 - 2.5 Triplet (t) 4H

-CH₂-CH₂-C(=O) 1.6 - 1.8 Multiplet (m) 4H

-(CH₂)₅- 1.2 - 1.4 Multiplet (m) 20H

-CH₃ 0.8 - 1.0 Triplet (t) 6H

¹³C NMR (Predicted)

Carbon Environment Predicted Chemical Shift (δ, ppm)

-C(=O)O- 165 - 175

-CH₂-C(=O) 30 - 40

-CH₂-CH₂-C(=O) 25 - 35

Interior -CH₂- 22 - 32

-CH₂-CH₃ ~22

-CH₃ ~14

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
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This protocol provides a general procedure for acquiring NMR spectra of a liquid organic

compound.[8][9]

Sample Preparation:

Dissolve approximately 5-10 mg of Nonanoic anhydride in 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved and the solution is homogeneous.

A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for

chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also

reference to the residual solvent peak.

Instrumentation:

A high-field NMR spectrometer (e.g., 300 MHz or higher).

The instrument should be properly tuned and the magnetic field shimmed on the sample to

ensure high resolution.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse experiment is typically used.

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: A delay of 1-5 seconds between pulses ensures the protons have

relaxed, allowing for accurate integration.

Number of Scans: Usually 8-16 scans are sufficient for a sample of this concentration.

¹³C NMR Acquisition:

Pulse Sequence: A standard proton-decoupled pulse sequence is used to produce a

spectrum with singlets for each unique carbon, which simplifies the spectrum and
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improves signal-to-noise.

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: A delay of 2-5 seconds is standard.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is

required (e.g., 128 to 1024 or more), depending on the sample concentration and desired

signal-to-noise ratio.

Data Processing and Analysis:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

For ¹H NMR, integrate the peaks to determine the relative ratios of protons.

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to

assign the signals to the protons and carbons in the molecule.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound like Nonanoic anhydride.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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